Probenecid-d14
CAS No.:
Cat. No.: VC0023896
Molecular Formula: C13H19NO4S
Molecular Weight: 299.45 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H19NO4S |
---|---|
Molecular Weight | 299.45 g/mol |
IUPAC Name | 4-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)sulfamoyl]benzoic acid |
Standard InChI | InChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)/i1D3,2D3,3D2,4D2,9D2,10D2 |
Standard InChI Key | DBABZHXKTCFAPX-YTSTUSJFSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])S(=O)(=O)C1=CC=C(C=C1)C(=O)O |
SMILES | CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Canonical SMILES | CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture and Isotopic Labeling
Probenecid-d14 (IUPAC name: 4-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)sulfamoyl]benzoic acid) features a benzoic acid backbone substituted with a bis-deuterated di-n-propylsulfamoyl group. The deuterium atoms are strategically incorporated at all hydrogen positions of the two propyl chains, resulting in a molecular formula of C₁₃H₁₉NO₄S and a molecular weight of 299.45 g/mol . This isotopic labeling minimizes metabolic interference while preserving the compound’s chemical behavior, making it ideal for use as an internal standard in isotopic dilution assays.
The SMILES notation ([2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])S(=O)(=O)C1=CC=C(C=C1)C(=O)O
) and InChIKey (DBABZHXKTCFAPX-YTSTUSJFSA-N
) provide unambiguous representations of its structure, critical for database interoperability .
Computed Physicochemical Properties
Probenecid-d14 exhibits distinct physicochemical characteristics derived from its deuterium enrichment and molecular configuration:
Property | Value | Method of Computation |
---|---|---|
XLogP3 | 3.2 | XLogP3 3.0 |
Hydrogen Bond Donors | 1 | Cactvs 3.4.8.18 |
Hydrogen Bond Acceptors | 5 | Cactvs 3.4.8.18 |
Rotatable Bond Count | 7 | Cactvs 3.4.8.18 |
Topological Polar SA | 83.1 Ų | Cactvs 3.4.8.18 |
Isotope Atom Count | 14 | PubChem |
These properties underscore its moderate lipophilicity (XLogP3 = 3.2) and polarity, aligning with its parent compound’s behavior while offering isotopic distinction for analytical purposes .
Synthesis and Isotopic Incorporation Strategies
Synthetic Pathways for Deuterated Analogs
While the provided sources detail probenecid’s synthesis via water-phase diazotization and coupling , Probenecid-d14 requires specialized deuteration techniques. The propyl groups are typically deuterated using D₂O or deuterated alkylating agents under controlled conditions. A plausible route involves:
-
Deuteration of Propyl Precursors: Reaction of propyl bromide with D₂O in the presence of catalysts to yield 1,1,2,2,3,3,3-heptadeuteriopropane.
-
Sulfamoylation: Coupling of deuterated propylamine with 4-chlorosulfonylbenzoic acid.
-
Purification: Recrystallization from acetone or ethanol to achieve >98% isotopic purity .
Challenges in Deuterium Enrichment
Achieving uniform deuteration at all 14 positions necessitates stringent control over reaction kinetics and solvent systems. Residual protium (<2%) can compromise its utility as an internal standard, necessitating advanced NMR and MS validation post-synthesis .
Analytical Applications in Biomedical Research
Role as an Internal Standard in LC/MS Assays
Probenecid-d14’s primary application lies in liquid chromatography-mass spectrometry (LC/MS) quantification of β-lactam antibiotics. A 2024 study demonstrated its use in a low-volume (50 µL serum) LC/MS method for simultaneous analysis of phenoxymethylpenicillin, benzylpenicillin, and probenecid . Key performance metrics include:
-
Lower Limit of Quantification (LLOQ): 0.1 µg/mL for probenecid, a 10-fold improvement over non-deuterated standards.
-
Matrix Effect Compensation: Deuterium’s isotopic signature minimizes ion suppression/enhancement variability, yielding inter-day precision <8% RSD .
Enhancing Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
By co-administering Probenecid-d14 with probenecid, researchers achieve real-time correction for extraction efficiency and instrument drift. This approach enabled precise calculation of phenoxymethylpenicillin’s renal clearance (CLrenal = 12.3 ± 1.7 L/h) during probenecid co-administration, informing optimized dosing regimens for bacterial infections .
Pharmacological Implications and Drug Interaction Studies
Impact on Antibiotic Pharmacokinetics
Probenecid-d14-based assays revealed that unlabeled probenecid increases phenoxymethylpenicillin’s AUC0-24 by 320% (from 12.4 to 52.1 mg·h/L) through renal transporter inhibition . This deuterated analog allows disentangling probenecid’s auto-inhibition effects during co-administration studies.
Transporter Inhibition Profiling
As an OAT1/3 and MRP4 inhibitor, probenecid alters disposition of antivirals (e.g., remdesivir) and NSAIDs. Probenecid-d14 facilitates simultaneous measurement of probe substrates and inhibitors in transporter knockout models, circumventing cross-reactivity issues in traditional fluorometric assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume